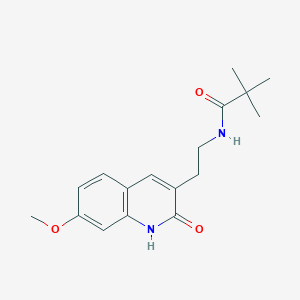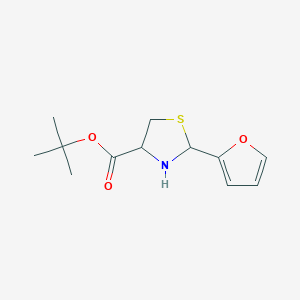![molecular formula C23H26ClFN4O4S B2972837 3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride](/img/structure/B2972837.png)
3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LEI 101 hydrochloride is a potent and selective partial agonist of the cannabinoid receptor type 2 (CB2). It exhibits more than 100-fold selectivity for CB2 over cannabinoid receptor type 1 (CB1) and does not significantly interact with other enzymes such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), diacylglycerol lipase (DAGL), or N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) . This compound has shown antinociceptive activity in a rat neuropathic pain model and has been found to attenuate renal inflammation in a mouse kidney damage model .
Mechanism of Action
Target of Action
LEI 101 hydrochloride is a potent and selective partial agonist for the Cannabinoid Receptor 2 (CB2) . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and various tissues throughout the body . It plays a crucial role in modulating immune response and inflammation .
Mode of Action
LEI 101 hydrochloride interacts with the CB2 receptor as a partial agonist . It exhibits over 100-fold selectivity for CB2 over the CB1 receptor, indicating a high degree of specificity .
Biochemical Pathways
The activation of the CB2 receptor by LEI 101 hydrochloride can influence various biochemical pathways involved in pain perception and inflammation . .
Pharmacokinetics
LEI 101 hydrochloride is orally bioavailable, meaning it can be effectively absorbed into the bloodstream when taken by mouth . It has low brain penetration, suggesting that it primarily exerts its effects in the peripheral tissues rather than the central nervous system .
Result of Action
LEI 101 hydrochloride has been shown to display antinociceptive activity in a rat neuropathic pain model, suggesting it may help alleviate pain . It also attenuates renal inflammation in a mouse kidney damage model, indicating potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
LEI 101 hydrochloride interacts with the CB2 receptor, acting as a partial agonist . It does not significantly interact with other enzymes such as hFAAH, MAGL, DAGL, or NAPE-PLD . The nature of these interactions is characterized by the compound’s high selectivity for the CB2 receptor, which is part of the endocannabinoid system involved in various physiological processes.
Cellular Effects
LEI 101 hydrochloride influences cell function by interacting with the CB2 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to display antinociceptive activity in a rat neuropathic pain model and attenuate renal inflammation in a mouse kidney damage model .
Molecular Mechanism
The molecular mechanism of action of LEI 101 hydrochloride involves its binding to the CB2 receptor as a partial agonist This binding interaction can lead to changes in gene expression and influence various cellular processes
Dosage Effects in Animal Models
In animal models, LEI 101 hydrochloride at a dose of 3 or 10 mg·kg(-1) has been shown to prevent kidney dysfunction and/or morphological damage induced by cisplatin . These protective effects were associated with improved renal histopathology, attenuated oxidative stress, and inflammation in the kidney . These effects were absent in CB2 receptor knockout mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LEI 101 hydrochloride involves multiple steps, starting with the preparation of the core imidazolidinedione structure. The key steps include:
Formation of the imidazolidinedione core: This is achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the imidazolidinedione core using cyclopropyl bromide in the presence of a base.
Attachment of the pyridinyl and phenyl groups: These groups are introduced through nucleophilic substitution reactions using appropriate pyridinyl and phenyl halides.
Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of LEI 101 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to obtain high-purity LEI 101 hydrochloride.
Quality control: Ensuring the final product meets purity standards through rigorous testing, including high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
LEI 101 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions include various derivatives of LEI 101 hydrochloride with modified functional groups, which can be used for further research and development.
Scientific Research Applications
LEI 101 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the CB2 receptor and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating conditions such as neuropathic pain and renal inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting the CB2 receptor.
Comparison with Similar Compounds
Similar Compounds
JWH-133: Another selective CB2 receptor agonist with similar anti-inflammatory properties.
AM1241: A CB2 receptor agonist known for its analgesic effects.
GW405833: A CB2 receptor agonist with potential therapeutic applications in pain management.
Uniqueness
LEI 101 hydrochloride is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, making it less likely to cause psychoactive effects associated with CB1 activation. Additionally, its oral bioavailability and low brain penetration make it a promising candidate for peripheral therapeutic applications .
Properties
IUPAC Name |
3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone](/img/structure/B2972755.png)

![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)

![N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)



